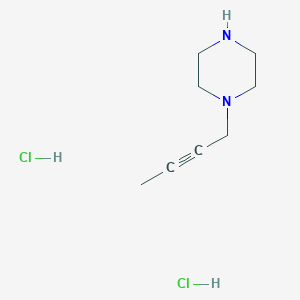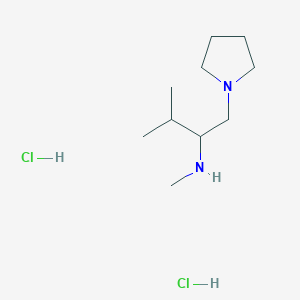
Z-Leu-Leu-Glu-bNA
Vue d'ensemble
Description
Z-Leu-Leu-Glu-bNA, also known as Z-Leu-Leu-Glu-β-naphthylamide, is a substrate used for determining the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Z-Leu-Leu-Glu-bNA is 632.75 . Its molecular formula is C35H44N4O7 .Chemical Reactions Analysis
Z-Leu-Leu-Glu-bNA is a substrate for the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome . The reaction was started by adding an appropriate amount of an enzyme solution to a solution composed of 0.2 mM Z-Phe-Leu-Glu-pNA, 50 mM Tris-HC1, 2 mM CaCl, and 2% dimethylformamide (DMF), pH 7.5 .Physical And Chemical Properties Analysis
Z-Leu-Leu-Glu-bNA is a white powder . It is soluble in DMF or DMSO .Applications De Recherche Scientifique
Enzymatic Peptide Synthesis
- A study by Erbeldinger, Ni, & Halling (1999) investigated the thermolysin-catalyzed solid-to-solid peptide synthesis, which involves substrates like Z-Gln and Leu-NH2. This process is significant for understanding reaction systems in concentrated substrate mixtures with minimal water, paving the way for further research and scale-up studies (Erbeldinger, Ni, & Halling, 1999).
Catalytic Activity of Metallohydrolases
- Serafim et al. (2022) explored the catalytic promiscuity of a binuclear metallohydrolase, Streptomyces griseus aminopeptidase (SgAP), which uses a binuclear (Zn-Zn) core to catalyze diverse reactions including peptide hydrolyses. This study aids in understanding the enzymatic mechanisms and developing versatile catalysts for hydrolytic reactions (Serafim et al., 2022).
Peptide Receptor Antagonism
- Dalpiaz et al. (2002) analyzed the biological action of several peptide analogues, including X-Phe-D-Leu-Phe-D-Leu-Z, on human neutrophils. This research provides insights into the antagonist properties of peptide derivatives toward formyl-peptide receptors, which is crucial for understanding immune responses and developing new therapeutic agents (Dalpiaz et al., 2002).
Inhibition of DNA Polymerases
- Research by Taguchi et al. (1992) showed that certain tripeptide analogues, including Z-Leu-Leu-Leu-al, effectively inhibit the activities of various DNA polymerases. This finding is vital for understanding the interaction between peptide derivatives and key enzymes involved in DNA replication and repair (Taguchi et al., 1992).
pH-Responsive Polymers for Biomedical Applications
- Tian, Ling, & Shen (2015) investigated pH-responsive copolypeptides and polypeptide-polypeptoid block copolymers, including poly(Glu-r-Leu)s, for their potential as drug and gene delivery carriers. These polymers demonstrate significant hydrophilicity-hydrophobicity transitions, important for biomedical applications like targeted drug delivery (Tian, Ling, & Shen, 2015).
Peptide Synthesis in Organic Solvents
- Cer̆vský (1991) explored the use of Staphylococcus aureus V8 proteinase in the coupling reactions of peptides in organic solvents with low water content. This study aids in understanding the synthesis of peptides like Z-Glu LeU-NH2 in non-aqueous environments, which is crucial for industrial peptide synthesis (Cer̆vský, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYHULQEZFNUGE-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-Leu-Glu-bNA | |
CAS RN |
75873-85-7 | |
| Record name | Z-Leu-Leu-Glu β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
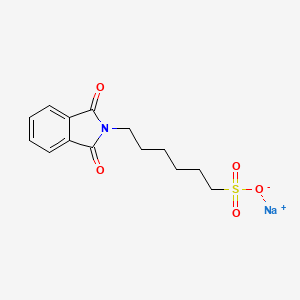
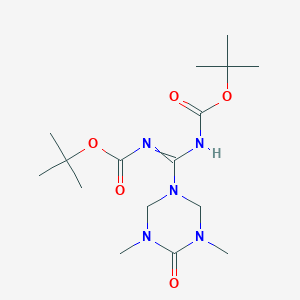

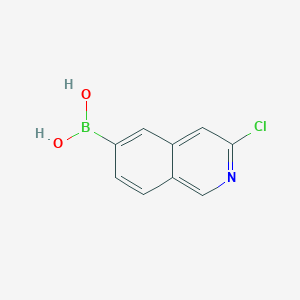
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
